2-Bromo-4-butanolide 2-Bromo-4-butanolide
Brand Name: Vulcanchem
CAS No.: 5061-21-2
VCID: VC20760300
InChI: InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2
SMILES: C1COC(=O)C1Br
Molecular Formula: C4H5BrO2
Molecular Weight: 164.99 g/mol

2-Bromo-4-butanolide

CAS No.: 5061-21-2

Cat. No.: VC20760300

Molecular Formula: C4H5BrO2

Molecular Weight: 164.99 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-butanolide - 5061-21-2

CAS No. 5061-21-2
Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
IUPAC Name 3-bromooxolan-2-one
Standard InChI InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2
Standard InChI Key LFJJGHGXHXXDFT-UHFFFAOYSA-N
SMILES C1COC(=O)C1Br
Canonical SMILES C1COC(=O)C1Br

Chemical Identity and Nomenclature

2-Bromo-4-butanolide belongs to the lactone family of organic compounds, specifically categorized as a brominated gamma-butyrolactone. It is identified by several synonyms in chemical literature and databases, providing a clear understanding of its structural identity.

Identification Parameters

The compound is precisely identified through multiple chemical identifiers as detailed in the following table:

ParameterValue
Primary Name2-Bromo-4-butanolide
Common Synonyms2-Bromo-4-hydroxybutyric acid γ-lactone; 2-Bromo-gamma-butyrolactone; 2-Bromo-Y-butyrolactone; Alpha-Bromo-gamma-butyrolactone
CAS Registry Number5061-21-2
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
EINECS Number225-764-4
MDL NumberMFCD00005387
BRN107800
InChIKeyLFJJGHGXHXXDFT-UHFFFAOYSA-N

Physical and Chemical Properties

2-Bromo-4-butanolide possesses distinctive physical and chemical characteristics that determine its behavior in various applications and influence its handling requirements in laboratory and industrial settings.

Physical Properties

The compound appears as a clear colorless to light yellow liquid under standard conditions. Its precise physical parameters are critical for identification and quality control purposes.

PropertyValue
Physical StateClear colorless to light yellow liquid
Boiling Point138°C at 6 mmHg
Density1.786 g/mL at 25°C
Specific Gravity1.778 (20/4°C)
Flash Point>230°F
Refractive Indexn20/D 1.508
SolubilitySoluble in acetone, chloroform, ethyl acetate, methanol
SensitivityMoisture sensitive, lachrymatory

These physical properties indicate that 2-Bromo-4-butanolide is a dense liquid that requires special handling due to its lachrymatory effect (causing tears) and sensitivity to moisture .

Chemical Structure

The compound features a five-membered lactone ring with a bromine atom substituted at the alpha position. The molecular structure can be represented by the InChI notation: InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 .

The bromine atom at the alpha position renders the molecule susceptible to nucleophilic substitution reactions, making it valuable in organic synthesis as an alkylating agent. The presence of the carbonyl group in the lactone ring contributes to its reactivity patterns and intermolecular interactions.

Synthesis Methods

The production of 2-Bromo-4-butanolide involves careful chemical processes that require specific reaction conditions and catalysts to achieve optimal yields and purity.

Bromination of Gamma-Butyrolactone

The primary synthetic route to 2-Bromo-4-butanolide involves the direct bromination of gamma-butyrolactone. This process typically requires a brominating agent and suitable catalytic conditions to facilitate the selective alpha-bromination of the lactone ring.

The reaction typically employs gamma-butyrolactone as the starting material, which undergoes alpha-bromination to yield the desired product. The presence of the lactone structure directs the bromination to occur predominantly at the alpha position relative to the carbonyl group .

Reaction Conditions and Considerations

The synthesis requires controlled conditions to prevent side reactions and ensure high yield and purity. Important considerations include:

  • Temperature control during the bromination process

  • Use of inert atmosphere to prevent moisture interference

  • Appropriate catalyst selection to enhance reaction efficiency

  • Purification procedures to remove unwanted byproducts

Given the moisture sensitivity of the compound, the reaction and subsequent handling are typically conducted under anhydrous conditions with appropriate protective measures .

Chemical Reactions and Reactivity

The reactivity of 2-Bromo-4-butanolide is largely influenced by the presence of the bromine atom at the alpha position, which facilitates various chemical transformations crucial for its applications in organic synthesis.

Nucleophilic Substitution Reactions

Applications

2-Bromo-4-butanolide finds applications across several scientific and industrial domains, with particular importance in pharmaceutical research and chemical synthesis.

Pharmaceutical Intermediates

Hazard ParameterClassification
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; wear suitable protective clothing)
RIDADRUN 2810
WGK Germany3 (Severe hazard to waters)
Hazard NoteIrritant/Keep Cold/Lachrymatory/Moisture Sensitive

These classifications indicate that the compound can cause irritation to eyes, respiratory system, and skin, necessitating appropriate protective measures during handling .

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